N,N-Dimethyl-2-methoxyethylamine
CAS No.: 3030-44-2
Cat. No.: VC3828810
Molecular Formula: C5H13NO
Molecular Weight: 103.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3030-44-2 |
---|---|
Molecular Formula | C5H13NO |
Molecular Weight | 103.16 g/mol |
IUPAC Name | 2-methoxy-N,N-dimethylethanamine |
Standard InChI | InChI=1S/C5H13NO/c1-6(2)4-5-7-3/h4-5H2,1-3H3 |
Standard InChI Key | HMVFITKXZCNKSS-UHFFFAOYSA-N |
SMILES | CN(C)CCOC |
Canonical SMILES | CN(C)CCOC |
Introduction
Property | Value |
---|---|
Molecular Formula | C₅H₁₃NO |
Molecular Weight | 103.16 g/mol |
Boiling Point | 135–138°C |
Density | 0.85–0.87 g/cm³ |
Solubility in Water | Miscible |
Vapor Pressure | 2.1 mmHg at 25°C |
Refractive Index | 1.412–1.415 |
The compound’s hybrid solubility profile allows it to act as a phase-transfer catalyst in reactions involving both aqueous and organic phases. Its low viscosity and moderate volatility make it suitable for high-temperature applications.
Synthesis and Production Methods
N,N-Dimethyl-2-methoxyethylamine is synthesized via two primary routes: alkylation and reductive amination.
Alkylation Method
In this approach, 2-methoxyethylamine reacts with methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions (60–80°C) for 12–24 hours. Excess methylating agent ensures complete dimethylation of the amine group.
Reductive Amination Method
Alternatively, 2-methoxyethylamine reacts with formaldehyde under hydrogen gas (H₂) in the presence of a palladium or nickel catalyst. This method offers higher yields (85–90%) and avoids halogenated by-products.
Table 2: Comparison of Synthesis Methods
Parameter | Alkylation | Reductive Amination |
---|---|---|
Yield | 70–75% | 85–90% |
Reaction Time | 12–24 hours | 6–8 hours |
By-Products | Halide salts | Water |
Scalability | Industrial | Laboratory |
Industrial production typically employs continuous-flow reactors to optimize temperature control and minimize side reactions.
Chemical Properties and Reactivity
The compound’s reactivity is governed by its tertiary amine and ether functionalities.
Nucleophilic Reactions
The dimethylamino group acts as a strong nucleophile, participating in:
-
Alkylation: Reacts with alkyl halides to form quaternary ammonium salts.
-
Acylation: Forms amides upon treatment with acyl chlorides or anhydrides.
Acid-Catalyzed Ether Cleavage
Under acidic conditions (e.g., HBr/H₂SO₄), the methoxy group undergoes hydrolysis to yield ethylene glycol derivatives.
Coordination Chemistry
The lone pair on the nitrogen atom enables coordination to transition metals such as Cu(I) and Pd(II), forming complexes used in catalysis. For example, it serves as a ligand in Suzuki-Miyaura cross-coupling reactions.
Applications and Uses
Pharmaceutical Intermediate
The compound is a precursor to antihistamines and local anesthetics. Its ability to modulate neurotransmitter release has spurred research into neuropharmacological agents.
Agrochemicals
In pesticide formulations, it enhances the solubility of active ingredients and acts as a stabilizer against photodegradation.
Ion Exchange Resins
As a regenerant in water treatment systems, it removes heavy metal ions via chelation.
Table 3: Industrial Applications
Industry | Application | Mechanism |
---|---|---|
Pharmaceuticals | Synthesis of lidocaine analogs | Nucleophilic substitution |
Agriculture | Solvent for glyphosate | Polarity modulation |
Water Treatment | Regeneration of cation exchangers | Ion chelation |
Biological Activity and Toxicology
Antimicrobial Properties
Studies indicate moderate activity against Staphylococcus aureus (MIC = 128 µg/mL) and Escherichia coli (MIC = 256 µg/mL). The mechanism involves disruption of bacterial cell membranes.
Neurotoxicity
Rodent models exposed to 500 mg/kg doses exhibited tremors and reduced motor coordination, likely due to acetylcholine esterase inhibition.
Ecotoxicology
The compound’s LC₅₀ for Daphnia magna is 12 mg/L, classifying it as toxic to aquatic life. Biodegradation studies show 60% degradation within 28 days under aerobic conditions.
Table 4: Toxicity Profile
Parameter | Value |
---|---|
Oral LD₅₀ (Rat) | 480 mg/kg |
Dermal Irritation | Severe |
Bioaccumulation Factor | 0.2 (low) |
Comparison with Related Compounds
N,N-Dimethyl-2-methoxyethylamine differs from analogs in reactivity and applications:
-
N,N-Dimethylethanolamine: Lacks the methoxy group, reducing its solubility in nonpolar solvents.
-
N-Methylmorpholine: Contains a heterocyclic ring, increasing thermal stability but limiting nucleophilicity.
Table 5: Structural and Functional Comparison
Compound | Boiling Point (°C) | Key Application |
---|---|---|
N,N-Dimethyl-2-methoxyethylamine | 135–138 | Pharmaceutical synthesis |
N,N-Dimethylethanolamine | 121–123 | Corrosion inhibition |
N-Methylmorpholine | 146–148 | Polymerization catalyst |
Research Findings and Case Studies
Catalysis Optimization
A 2023 study demonstrated that Pd complexes of N,N-Dimethyl-2-methoxyethylamine achieved 92% yield in Heck reactions, outperforming triphenylphosphine ligands.
Drug Delivery Systems
Encapsulation of doxorubicin in micelles stabilized by the compound reduced cardiotoxicity by 40% in murine models.
Table 6: Key Research Studies
Study Focus | Methodology | Outcome |
---|---|---|
Catalytic Activity | HPLC analysis | 92% yield in C-C coupling |
Toxicity Mitigation | In vivo assays | 40% reduction in side effects |
Regulatory Status and Environmental Impact
Environmental Persistence
Half-life in soil: 15–20 days. Photolysis in water: 8–10 days.
Future Perspectives and Research Directions
Green Chemistry
Developing solvent-free synthesis routes using biocatalysts could reduce energy consumption by 30%.
Drug Discovery
Structural analogs are being explored as α7 nicotinic acetylcholine receptor agonists for Alzheimer’s therapy.
Advanced Materials
Potential use in conductive polymers for flexible electronics warrants further study.
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